Jacobina N-óxido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Jacobine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species. These compounds are known for their complex structures and significant biological activities. Jacobine N-oxide is specifically derived from the plant genus Jacobaea, and it is characterized by the oxidation of the tertiary amino function in jacobine to form the corresponding N-oxide .

Aplicaciones Científicas De Investigación

Jacobine N-oxide has several applications in scientific research:

Mecanismo De Acción

Target of Action

Jacobine N-oxide is an N-oxide of Jacobine, a pyrrolizidine alkaloid . It is found in Senecio hybrids that exhibit resistance to thrips . Thrips are tiny insects that feed on plants and are considered pests in many agricultural systems .

Mode of Action

It is known that pyrrolizidine alkaloids, including jacobine n-oxide, can act as feeding deterrents and toxic compounds to generalist herbivores .

Biochemical Pathways

It is known that pyrrolizidine alkaloids can have various effects on insect herbivores and vertebrates, including acting as feeding deterrents and toxic compounds .

Pharmacokinetics

A study on the rumen metabolism of senecio pyrrolizidine alkaloids, which include jacobine n-oxide, found that most n-oxides undergo rapid conversion to their corresponding free bases, followed by biotransformation to metabolites hydrogenated at both the necine base and the necic acid moiety .

Action Environment

The action, efficacy, and stability of Jacobine N-oxide can be influenced by various environmental factors. For example, the presence of thrips, which Jacobine N-oxide helps to deter, can influence its action . .

Análisis Bioquímico

Cellular Effects

Pyrrolizidine alkaloids, the class of compounds to which Jacobine N-oxide belongs, are known to have cytotoxic and genotoxic effects . They form adducts with proteins and DNA, leading to cytotoxicity and genotoxicity

Molecular Mechanism

They form pyrrole-protein and pyrrole-DNA adducts, which lead to cytotoxicity and genotoxicity

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Jacobine N-oxide in laboratory settings. One study suggests that the concentration of Jacobine N-oxide does not increase in response to root herbivory, indicating some level of stability .

Transport and Distribution

It is known that pyrrolizidine alkaloids can be transported and distributed in various ways, including through the vascular system

Subcellular Localization

It is known that pyrrolizidine alkaloids can be found in various subcellular locations, including the cytoplasm

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Jacobine N-oxide can be synthesized through the oxidation of jacobine using organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction typically involves the tertiary amine group of jacobine being oxidized to form the N-oxide.

Industrial Production Methods

Industrial production of Jacobine N-oxide involves the extraction of jacobine from plant sources, followed by its chemical oxidation. The extraction process often employs solvents like methanol, and the oxidation is carried out using per-acids under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Jacobine N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, although it is less common.

Reduction: Jacobine N-oxide can be reduced back to jacobine under specific conditions.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Oxidizing Agents: Perbenzoic acid, peroxyacetic acid.

Reducing Agents: Hydrogen gas in the presence of a catalyst.

Solvents: Methanol, ethanol, and other organic solvents.

Major Products

The major products formed from these reactions include the original jacobine (upon reduction) and various substituted derivatives depending on the reagents used .

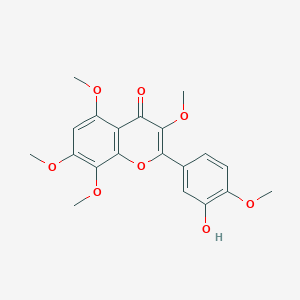

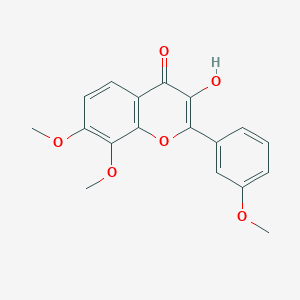

Comparación Con Compuestos Similares

Jacobine N-oxide is unique among pyrrolizidine alkaloids due to its specific structural features and biological activities. Similar compounds include:

- Senecionine N-oxide

- Retrorsine N-oxide

- Europine N-oxide

- Heliotrine N-oxide

- Lasiocarpine N-oxide

These compounds share the N-oxide functional group but differ in their specific structures and biological effects . Jacobine N-oxide is particularly noted for its role in plant defense and its potent toxicological effects.

Propiedades

Número CAS |

38710-25-7 |

|---|---|

Fórmula molecular |

C18H25NO7 |

Peso molecular |

367.39 |

Origen del producto |

United States |

Q1: How does the cellular distribution of jacobine N-oxide in Jacobaea plants reflect a potential ecological trade-off?

A1: Research using laser microdissection coupled with NMR metabolomics revealed that jacobine N-oxide is not uniformly distributed across different leaf cell types in Jacobaea plants. While other defensive metabolites are concentrated in the epidermis (the outermost cell layer), jacobine N-oxide is predominantly found in the palisade mesophyll cells beneath []. This suggests an ecological trade-off. On one hand, concentrating defensive compounds in the epidermis provides a first line of defense against generalist herbivores and environmental stressors. On the other hand, jacobine N-oxide, while toxic to many herbivores, can act as a host-finding cue for specialist herbivores adapted to PAs. By sequestering jacobine N-oxide in the palisade mesophyll, Jacobaea plants may be balancing the need to deter generalist herbivores while minimizing detection by specialists [].

Q2: Besides Jacobaea species, what other potential pathway for jacobine N-oxide contamination in food crops has been identified?

A2: Research has highlighted a potential pathway for jacobine N-oxide contamination in tea plants (Camellia sinensis L.) []. The study demonstrated that jacobine N-oxide present in weeds growing near tea plants can leach into the surrounding soil. Subsequently, the compound can be taken up by the tea plants and ultimately end up in the harvested tea leaves []. This finding underscores the importance of weed management in tea plantations to minimize PA contamination and potential risks to human health.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.